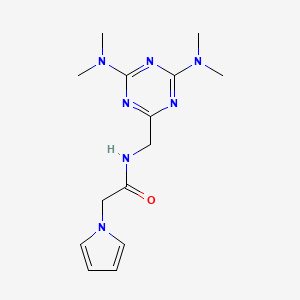
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound with potential interest in various fields of chemistry and materials science. This compound, like its related derivatives, exhibits interesting chemical and physical properties due to its unique structural composition.
Synthesis Analysis
The synthesis of this compound involves intermediate steps leading to the target compound. Key intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and related acetamide derivatives play crucial roles in the synthesis pathway. These compounds are synthesized using 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with their structures confirmed through single-crystal X-ray diffraction and density functional theory (DFT) studies (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound and its intermediates has been extensively studied using single-crystal X-ray diffraction and DFT calculations. These studies provide insights into the conformational dynamics and the electronic structure of the compound, helping understand its reactivity and properties. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing significant physicochemical characteristics (Geng et al., 2023).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
The title compound, part of a new series of 4,6-diaminotriazines, exhibits structural uniqueness with its planar conformation facilitating π-conjugation, supported by an extensive network of hydrogen bonds and π–π stacking interactions, contributing to its stability and potential utility in various applications, as demonstrated in the crystallographic study by Liping Lu et al. (2004).
Antimicrobial Activity
A key intermediate compound, closely related to the molecule , was utilized for the synthesis of various heterocycles with demonstrated antimicrobial properties. This includes the development of coumarin, pyridine, pyrrole, and other derivatives, indicating the potential of such compounds in creating effective antimicrobial agents, as explored by S. Bondock et al. (2008).
Neuroprotective Effects
The molecule is structurally related to compounds showing amnesia-reversal activity, highlighting a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides with significant effects on reversing electroconvulsive shock-induced amnesia in mice. These findings suggest potential therapeutic applications in cognitive disorders, as investigated by D. Butler et al. (1984).
Antimycobacterial and Antifungal Activities
Research on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related structures, revealed significant antimicrobial and antimycobacterial actions, providing a basis for the development of new therapeutic agents targeting resistant bacterial and fungal strains. The pharmacological screening highlighted the influence of various substituents on the biological efficacy of these compounds, as detailed by Amit B. Patel et al. (2012).
Biofilm Inhibition and MurB Enzyme Inhibition
Derivatives incorporating a similar structural motif have shown potent biofilm inhibition against various bacterial strains, surpassing standard drugs in efficacy. Moreover, specific derivatives demonstrated significant inhibitory activity against the MurB enzyme, a crucial target in bacterial cell wall synthesis, indicating their potential in addressing bacterial resistance and biofilm-associated infections, as elucidated by Ahmed E. M. Mekky et al. (2020).
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXULQOTWXBBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


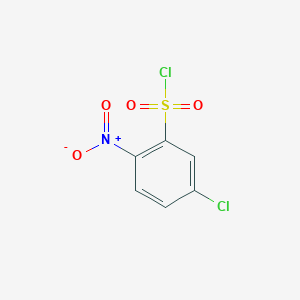

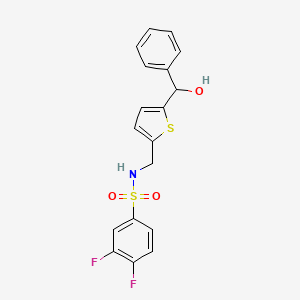
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
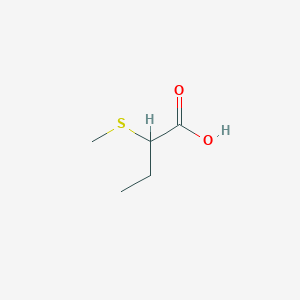
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
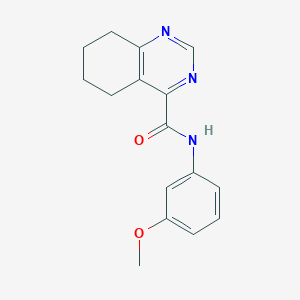
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
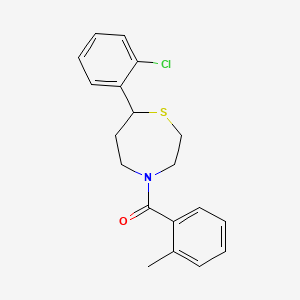

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)